4-Hydroxyaminopyridine 1-oxide can be derived from various starting materials through synthetic pathways involving oxidation and functional group modifications. Its classification as a pyridine N-oxide highlights its structural characteristics, where the nitrogen atom in the pyridine ring is oxidized.
The synthesis of 4-Hydroxyaminopyridine 1-oxide can be achieved through several methods, including:
The molecular structure of 4-Hydroxyaminopyridine 1-oxide consists of a six-membered aromatic ring with the following features:
The compound's geometry allows for potential hydrogen bonding interactions due to both the hydroxyl and amino groups.
4-Hydroxyaminopyridine 1-oxide participates in various chemical reactions due to its functional groups:
The mechanism of action for 4-Hydroxyaminopyridine 1-oxide primarily involves its interaction with biological targets through hydrogen bonding and electrostatic interactions facilitated by its functional groups.
The exact mechanisms may vary depending on the specific biological context but generally involve receptor modulation or enzyme inhibition.
The physical and chemical properties of 4-Hydroxyaminopyridine 1-oxide include:
These properties make it suitable for various applications in medicinal chemistry.
4-Hydroxyaminopyridine 1-oxide has several significant applications:
The discovery of 4-Hydroxyaminopyridine 1-oxide represents a significant advancement in pyridine N-oxide chemistry that emerged during the mid-20th century. This compound belongs to the broader class of pyridine N-oxides, which were first systematically investigated following the landmark synthesis of pyridine itself by Thomas Anderson in 1849 [5]. The specific pathway to 4-Hydroxyaminopyridine 1-oxide likely originated from research on functionalized pyridine N-oxides during the 1950-1960s, when pharmaceutical interest in these derivatives intensified due to their enhanced water solubility and bioactivity compared to parent pyridines.
The compound's nomenclature follows IUPAC conventions where "1-oxide" designates the N-oxidation state at the ring nitrogen, while "4-hydroxyamino" specifies the substitution at the para position with a hydroxylated amino group (-NHOH). This distinguishes it from related structures like 4-aminopyridine N-oxide (CAS 3535-75-9) [7] and 4-hydroxypyridine N-oxide (CAS 6890-62-6) [3]. The systematic name reflects the electronic modification at both ring nitrogen and the C4 substituent, which collectively define its reactivity. Alternative names in chemical literature include 4-(N-hydroxyamino)pyridine N-oxide and 4-HAPO, though standardization remains limited.
4-Hydroxyaminopyridine 1-oxide exhibits distinctive structural features arising from the synergistic effects of N-oxidation and C4 functionalization:
Core Skeleton: The molecule retains the six-membered heteroaromatic ring of pyridine (C₅H₅N) but incorporates two key modifications: (1) N-oxidation creates a zwitterionic character with partial positive charge on nitrogen and negative charge on oxygen, and (2) the 4-hydroxyamino group introduces a flexible, redox-active substituent [1] [5].
Bond Geometry: Crystallographic data of related N-oxides reveal that N-oxidation elongates the C2–N and C6–N bonds (typical range: 1.36–1.38 Å) compared to pyridine (1.34 Å), while shortening adjacent C–C bonds due to enhanced π-delocalization [5]. The N→O bond length typically measures ~1.30 Å, characteristic of a semi-polar coordinate bond.
Tautomerism: Unlike 4-hydroxypyridine, which predominantly exists as 4-pyridone due to keto-enol tautomerism [1], the 4-hydroxyamino group favors the hydroxyamino form (–NH–OH) over the aminoxyl radical form (•N–O⁻). This preference is confirmed by spectroscopic data showing N–H stretches at ~3200 cm⁻¹ and O–H stretches at ~3400 cm⁻¹ in IR spectra.
Table 1: Key Structural Parameters in Pyridine Derivatives
Compound | N–O Bond Length (Å) | C4–Nsub Bond (Å) | Dominant Tautomer |
---|---|---|---|
Pyridine | N/A | N/A | N/A |
Pyridine 1-oxide | 1.30 | N/A | Aromatic N-oxide |
4-Hydroxypyridine 1-oxide | 1.31 | 1.36 (C–O) | 4-pyridone N-oxide [3] |
4-Aminopyridine 1-oxide | 1.30 | 1.38 (C–N) | Amino form [7] |
4-Hydroxyaminopyridine 1-oxide | ~1.31 (est.) | ~1.40 (C–N) | Hydroxyamino form |
4-Hydroxyaminopyridine 1-oxide occupies a strategic niche in medicinal and synthetic chemistry due to three key attributes:
Dual Reactivity Sites: The molecule features three modifiable centers: (a) the N-oxide oxygen (hydrogen bond acceptor), (b) the hydroxyamino group (oxidizable to nitroso or nitro derivatives), and (c) the electron-rich C3/C5 positions (electrophilic substitution sites). This enables diverse derivatization pathways for generating compound libraries. For instance, the hydroxyamino group undergoes O-acylation with acid chlorides to yield ester prodrugs or N-alkylation to create hydrazine analogs [4] [8].
Bioactive Intermediate: The compound serves as a precursor to several therapeutic agents:
Table 2: Synthetic Applications of Pyridine N-Oxides in Medicinal Chemistry
Reaction Type | Example | Product Application | Reference |
---|---|---|---|
Au-catalyzed alkyne oxidation | Terminal alkyne + 8-methylquinoline N-oxide → α-acetoxy ketones | Antibiotic intermediates | [8] |
Ru-catalyzed amidation | Terminal alkynes + amines + 4-picoline N-oxide → amides | Peptide mimetics | [8] |
N-Oxide as directing group | C–H activation at C2 of pyridine N-oxide | Kinase inhibitor cores | [4] |
NHOH-derived cyclizations | Hypothetical: 4-Hydroxyaminopyridine 1-oxide + diketones → furoxans | Vasodilator agents | (Projected) |
Table 3: Key Pyridine Derivatives in Drug Development
Compound | Role in Drug Development | Example Drugs |
---|---|---|
4-Hydroxypyridine | Metal-chelating motif | Iron-chelating agents |
Pyridine N-oxides | Solubility enhancers | Ozenoxacin (antibiotic) |
4-Aminopyridine N-oxide | Intermediate for functionalized pyridines | — |
4-Hydroxyaminopyridine 1-oxide | Redox-active precursor for nitroso/nitro drugs | Anticancer prodrugs |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7